1-(3-Bromophenyl)-4,4-difluorocyclohexan-1-ol is a chemical compound characterized by its unique structure, which includes a cyclohexane ring substituted with a bromophenyl group and two fluorine atoms. The molecular formula of this compound is , and it has a molecular weight of approximately 303.12 g/mol. The presence of the bromine and fluorine substituents contributes to its chemical reactivity and potential biological activity.
The difluorocyclohexyl moiety may also engage in electrophilic aromatic substitution reactions due to the electron-withdrawing nature of the fluorine atoms, which can influence the reactivity of the aromatic system.
Preliminary studies suggest that compounds similar to 1-(3-Bromophenyl)-4,4-difluorocyclohexan-1-ol may exhibit significant biological activities, including:
Several synthesis methods can be employed to produce 1-(3-Bromophenyl)-4,4-difluorocyclohexan-1-ol:
1-(3-Bromophenyl)-4,4-difluorocyclohexan-1-ol has potential applications in various fields:
Interaction studies are essential for understanding how 1-(3-Bromophenyl)-4,4-difluorocyclohexan-1-ol interacts with biological systems. Research indicates that compounds with similar structures can modulate P-glycoprotein activity, impacting drug absorption and efficacy. Such studies typically involve:
Several compounds share structural similarities with 1-(3-Bromophenyl)-4,4-difluorocyclohexan-1-ol. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(4-Bromophenyl)-2-fluoroethanol | Bromine and fluorine substituents | Exhibits different solubility properties |
| 2-(3-Bromophenyl)-2-fluoroethanol | Similar bromophenyl structure | Potentially different biological activities |
| 1-(3-Bromophenyl)-cyclopentanol | Cyclopentane instead of cyclohexane | May exhibit different conformational stability |
| 4-Fluoro-3-bromobenzyl alcohol | Different alkyl chain | Variation in reactivity due to alcohol position |
These compounds highlight the uniqueness of 1-(3-Bromophenyl)-4,4-difluorocyclohexan-1-ol through its specific cyclohexane framework and difluoro substitution pattern, which may influence its physical and chemical properties significantly compared to others.